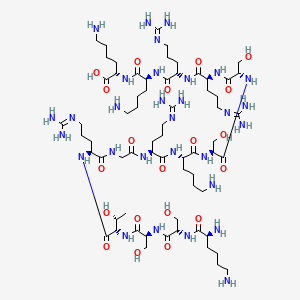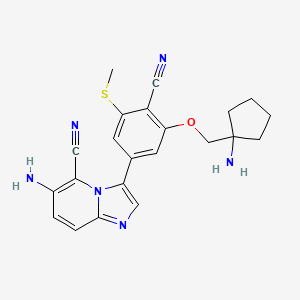
Taxinine J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It belongs to the taxane family of diterpenoids, which are known for their complex structures and significant biological activities. Taxinine J has garnered attention due to its potential medicinal properties, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of taxane compounds, including Taxinine J, typically involves multiple steps due to their intricate structures. One common approach is the two-phase total synthesis, which includes the formation of taxadiene followed by selective oxidations at specific carbon positions . This method allows for the creation of various taxane derivatives, including this compound.
Industrial Production Methods: Industrial production of taxane compounds often relies on plant cell fermentation technology. This method involves the cultivation of plant cells in bioreactors, which can produce taxane compounds on a large scale. This approach is environmentally friendly and sustainable, as it does not require the harvesting of large quantities of plant material .
化学反応の分析
Types of Reactions: Taxinine J undergoes several types of chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions is a key step in the synthesis of taxane compounds.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions, particularly at the allylic positions, are common in the modification of taxane compounds.
Common Reagents and Conditions:
Oxidizing Agents: Dioxiranes and other oxidizing agents are commonly used for selective oxidations.
Reducing Agents: Various reducing agents, such as sodium borohydride, can be employed for reduction reactions.
Catalysts: Catalysts like palladium on carbon are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Taxinine J has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other taxane derivatives.
作用機序
The mechanism of action of Taxinine J involves the stabilization of microtubules, similar to other taxane compounds like paclitaxel. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and leading to cell death in rapidly dividing cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for microtubule formation .
類似化合物との比較
Paclitaxel: A well-known anticancer drug that also stabilizes microtubules.
Docetaxel: Another taxane derivative with similar mechanisms of action and clinical applications.
Taxusumatrin: A new taxoid isolated from Taxus sumatrana, which shares structural similarities with Taxinine J.
Uniqueness: this compound is unique due to its specific structural features and the particular positions of its functional groups, which can influence its biological activity and pharmacokinetic properties. Its selective oxidation pattern and the presence of specific substituents differentiate it from other taxane compounds .
特性
分子式 |
C39H48O12 |
|---|---|
分子量 |
708.8 g/mol |
IUPAC名 |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3/b17-16+/t28-,29-,30-,31-,34-,35+,36+,37-,39+/m0/s1 |
InChIキー |
LNTSYHPESCVWKP-LKXFKGTJSA-N |
異性体SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)





![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)



![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)

